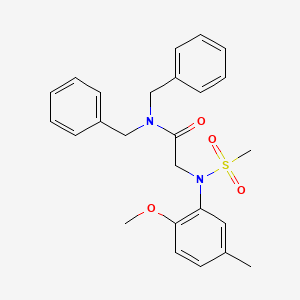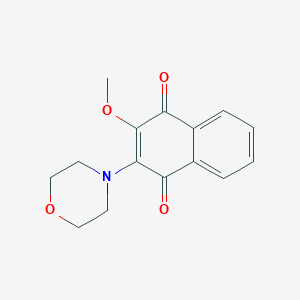
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
作用机制
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione can modulate synaptic plasticity and reduce excitotoxicity in the brain.
Biochemical and Physiological Effects
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to have a number of biochemical and physiological effects. It can reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. It can also reduce the activation of microglia, which are immune cells in the brain that can cause neuroinflammation. 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages for lab experiments. It is a highly potent and selective antagonist of the NMDA receptor, which allows for precise manipulation of glutamate receptor function. It is also relatively stable and can be stored for long periods of time. However, 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has some limitations for lab experiments. It can be difficult to dissolve in some solvents, which can limit its use in certain experimental conditions. It also has a relatively short half-life in vivo, which can limit its use in animal studies.
未来方向
There are several future directions for the use of 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione in scientific research. One area of interest is the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione could be used to investigate the potential neuroprotective effects of blocking glutamate receptors in these diseases. Another area of interest is the development of new drugs that target glutamate receptors. 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione could be used as a starting point for the development of new drugs that have improved pharmacological properties. Finally, 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione could be used to investigate the role of glutamate receptors in other physiological processes such as sleep, appetite, and mood regulation.
合成方法
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione can be synthesized by a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,5-dimethoxyaniline with ethyl acetoacetate to form 3-ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This intermediate is then oxidized with potassium permanganate to give 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione.
科学研究应用
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been widely used in scientific research to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to block the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has also been used to study the role of glutamate receptors in pain perception, epilepsy, and neurodegenerative diseases.
属性
IUPAC Name |
3-ethyl-6,7-dimethoxy-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-5-15-12(16)8-6-10(18-3)11(19-4)7-9(8)14(2)13(15)17/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMCRAGTPZEWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)


![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)

![2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)
![2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)